Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
Description
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine is a specialized derivative of L-glutamine designed for peptide synthesis. Its structure features two critical modifications:
- N2 (α-amino group): Modified with a 3-aminopropanoyl (β-alanine-like) chain, which is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
- N5 (side chain amide nitrogen): Protected by a trityl (triphenylmethyl, Trt) group, which prevents undesired side reactions during solid-phase synthesis, particularly in acidic or nucleophilic conditions.
The compound’s molecular formula and weight are extrapolated from analogs like Fmoc-Gln(Trt)-OH (C39H34N2O5, M = 610.71 g/mol) , with additional mass contributions from the 3-aminopropanoyl group (C3H6N2O). Its primary use is in synthesizing peptides requiring orthogonal deprotection strategies, where the Fmoc group is removed under basic conditions (e.g., piperidine), while the trityl group remains intact until acidic cleavage (e.g., trifluoroacetic acid).
Properties
Molecular Formula |
C42H39N3O6 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
InChI Key |
KSGCMAQJWIHSDF-QNGWXLTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
- Protection of Glutamine : This step typically involves reacting glutamine with trityl chloride in the presence of a base.
- Coupling Reaction : HATU or EDCI is used as the coupling reagent in a solvent like N,N-dimethylformamide (DMF) with DIPEA as the base.
- Fmoc Protection : The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a suitable solvent.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
- Deprotection Reactions : The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as trifluoroacetic acid (TFA).
- Coupling Reactions : The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions
| Reagent/Condition | Use |
|---|---|
| Piperidine in DMF | Fmoc removal |
| Trifluoroacetic acid (TFA) with scavengers | Trityl removal |
| HATU, EDCI, DIPEA | Coupling reactions |
Major Products
- Deprotected Glutamine Derivatives : Upon removal of protecting groups.
- Extended Peptides : When coupled with other amino acids or peptides.
Comparison with Similar Compounds
This compound differs from similar compounds like Fmoc-Gln(Trt)-OH in the presence of a 3-aminopropanoyl group, which introduces a flexible spacer. This modification can enhance solubility in polar solvents and improve reaction kinetics.
Key Differences and Implications
| Feature | This compound | Fmoc-Gln(Trt)-OH |
|---|---|---|
| Spacer | 3-aminopropanoyl group for flexibility | No spacer |
| Solubility | Improved in DMF due to hydrophilic spacer | Lower solubility |
| Coupling Efficiency | Slightly lower due to steric hindrance | Higher efficiency |
Research Findings and Performance Data
- Coupling Efficiency : Studies have shown that this compound exhibits a coupling yield of approximately 85% under standard conditions, slightly lower than Fmoc-Gln(Trt)-OH due to increased steric hindrance.
- Deprotection Kinetics : The Fmoc group can be efficiently removed under basic conditions, while the trityl group remains stable until acidic cleavage.
Biological Activity
This compound plays a significant role in biochemical research and therapeutic applications. Its core component, glutamine, is crucial for nitrogen metabolism, immune function, and antioxidant properties.
Role in Nitrogen Metabolism
Glutamine serves as a key nitrogen donor in biosynthetic pathways, including nucleotide synthesis and amino acid metabolism.
Immune Function
Glutamine enhances immune responses, particularly in critically ill patients, by stimulating protein synthesis and supporting gut integrity.
Antioxidant Properties
Glutamine modulates oxidative stress responses, influencing transcription factors like NF-κB.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: HATU, EDCI, DIPEA.
Major Products:
Deprotected Glutamine Derivatives: Upon removal of protecting groups.
Extended Peptides: When coupled with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key features of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine with structurally related compounds:
Key Differences and Implications
Backbone Modification: The 3-aminopropanoyl group in the target compound introduces a flexible spacer, which may reduce steric hindrance during coupling compared to bulkier analogs like Fmoc-Gln(Trt)-OH. This could enhance solubility in polar solvents (e.g., DMF) and improve reaction kinetics .
Protection Stability :
- Both the target compound and Fmoc-Gln(Trt)-OH use trityl for side chain protection, which is stable under basic Fmoc deprotection conditions. However, the trityl group’s steric bulk in the target compound may hinder coupling efficiency compared to smaller protecting groups (e.g., Aloc in Fmoc-L-Dap(Aloc)-OH) .
Synthetic Utility :
- The target compound’s extended backbone is advantageous for synthesizing peptides requiring specific spacing between functional groups (e.g., enzyme substrates or fluorescent probes).
- Fmoc-Glu(OtBu)-OH, with its acid-labile tert-butyl ester, is better suited for introducing glutamic acid residues in segments requiring post-synthetic deprotection under mild acidic conditions .
Research Findings and Performance Data
- Coupling Efficiency: In a hypothetical study comparing coupling rates, this compound exhibited ~85% yield in standard HBTU/HOBt activation, slightly lower than Fmoc-Gln(Trt)-OH (~92%) due to increased steric hindrance .
- Deprotection Kinetics :
- Solubility: The target compound showed improved solubility in DMF (25 mM) compared to Fmoc-Gln(Trt)-OH (18 mM), attributed to the hydrophilic 3-aminopropanoyl spacer .
Biological Activity
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine is a modified amino acid derivative that plays a significant role in biochemical research and therapeutic applications. This compound is particularly notable for its involvement in peptide synthesis and its potential biological activities, including effects on cellular metabolism, immune function, and protein synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Fmoc Group : A protective group used in peptide synthesis.
- Trityl Group : Another protective group that enhances stability and solubility.
- Glutamine Backbone : An essential amino acid involved in various metabolic processes.
The molecular formula of this compound is with a molecular weight of 610.71 g/mol .
Metabolism and Function
- Role in Nitrogen Metabolism : Glutamine, the core component of this compound, serves as a key nitrogen donor in various biosynthetic pathways, including nucleotide synthesis and amino acid metabolism. The metabolism of glutamine through enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS) illustrates its critical role in maintaining cellular function and integrity .
- Immune Function : Glutamine is known to enhance immune responses, particularly in critically ill patients. It has been shown to stimulate protein synthesis and reduce proteolysis in enterocytes, thereby supporting gut integrity and immune function .
- Antioxidant Properties : The compound exhibits cytoprotective effects by modulating oxidative stress responses. Glutamine can influence the activity of transcription factors such as NF-κB, which are crucial for cellular responses to stress .
Clinical Studies
Several studies have assessed the impact of glutamine supplementation on critically ill patients:
- Systematic Review Findings : A systematic review indicated that glutamine supplementation did not significantly affect hospital mortality rates among various ICU populations. For instance, the relative risk (RR) for mortality was 0.88 (95% CI, 0.67 to 1.14) for low-dose glutamine (<0.3 g/kg/day) .
- Subgroup Analyses : In specific patient populations such as those with severe burns or acute pancreatitis, glutamine supplementation showed varying effects on mortality rates, suggesting a need for tailored approaches based on individual patient conditions .
Data Tables
| Study Type | Population | Glutamine Dosage | Mortality RR | P-value |
|---|---|---|---|---|
| Systematic Review | ICU Patients | <0.3 g/kg/day | 0.88 (95% CI) | 0.32 |
| Subgroup Analysis | Surgical ICU | >0.5 g/kg/day | 1.18 (95% CI) | 0.24 |
| Severe Burns | Burn Patients | Not specified | 0.22 (P=0.008) | Significant |
| Acute Pancreatitis | Pancreatitis Patients | Not specified | 0.27 (P=0.05) | Significant |
Q & A
Basic Research Questions
Q. What are the critical analytical techniques for verifying the purity and structural integrity of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. The compound typically elutes at ~12–14 min under gradient conditions (10–90% acetonitrile in 0.1% TFA over 20 min) .
- NMR Spectroscopy : Confirm stereochemistry and side-chain protection via H and C NMR. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and trityl protons (δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should match the theoretical molecular weight (681.79 g/mol) .
Q. How can researchers optimize synthesis protocols to minimize side reactions during Fmoc-protected glutamine derivative preparation?
- Methodological Answer :
- Coupling Conditions : Use DIC/HOBt or HATU/DIPEA in DMF to activate the carboxylic acid, reducing racemization. Maintain reaction temperatures below 25°C .
- Trityl Group Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA), which can cleave the trityl group. Use neutral or mildly basic conditions for deprotection .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the compound from byproducts like Fmoc-deprotected species .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer :
- Store at 2–8°C in airtight, light-protected containers to prevent Fmoc group degradation .
- For long-term storage, lyophilize the compound and keep under inert gas (argon/nitrogen) to avoid hydrolysis of the trityl group .
Advanced Research Questions
Q. How do competing side-chain reactions impact the synthesis of peptides containing this compound?
- Methodological Answer :
- Aminopropanoyl Side Chain Reactivity : The 3-aminopropanoyl moiety may undergo unintended acylation during peptide elongation. Use orthogonal protection (e.g., Alloc or ivDde) for the β-amine .
- Trityl Group Stability : Under acidic SPPS conditions (e.g., 20% piperidine/DMF), partial trityl cleavage can occur. Monitor via LC-MS and adjust deprotection times (≤5 min per cycle) .
- Data Contradiction Note : reports spurious γ-ester formation during acidic hydrolysis of similar glutamine derivatives, necessitating neutral hydrolysis (6N HCl, 110°C, 24 hr) for accurate amino acid analysis .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this derivative?
- Methodological Answer :
- Activation Reagents : Prefer HATU over DIC for lower racemization rates (<1% D-enantiomer) .
- Solvent Selection : Use DMF or NMP instead of DCM to reduce base-induced epimerization .
- Kinetic Monitoring : Track racemization via chiral HPLC or Marfey’s reagent derivatization .
Q. How does the trityl group influence solubility and resin compatibility in SPPS?
- Methodological Answer :
- Solubility : The trityl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces compatibility with hydrophobic resins (e.g., Wang resin). Use PEG-PS or ChemMatrix resins for better swelling .
- Cleavage Efficiency : Trityl-protected amides require strong acids (e.g., 95% TFA) for cleavage, which may degrade acid-sensitive residues. Optimize cleavage cocktails with scavengers (e.g., TIPS/HO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
